N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as MOCHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MOCHA is a synthetic compound that has been synthesized using a specific method, and it has been found to have several biochemical and physiological effects in lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be related to the chemical structure of interest, demonstrates the utility of these compounds in generating anthranilic acid derivatives and oxalamides. This method is highlighted for its operational simplicity and high yield, offering a new formula for synthesizing related chemical entities (Mamedov et al., 2016).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing potential applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photosensitization mechanisms (Pişkin et al., 2020).
Photochemical Properties
Research on photochromic [1,3]oxazines, sharing a common molecular skeleton with variations in substituents, provides insights into their photochemical properties. These studies contribute to understanding the effects of different groups on the photochromism of bichromophoric oxazines, relevant for the development of photo-responsive materials (Deniz et al., 2009).
Medicinal Chemistry Applications
Investigations into the synthesis of functionalized 1,2-oxazinanes highlight their potential applications in synthetic and medicinal chemistry. A straightforward strategy offers access to trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes, illustrating the role of Lewis acid catalysts in enhancing reaction rate and regioselectivity. These compounds are of interest for developing new pharmaceuticals (Huang et al., 2019).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-17-4-10-20(11-5-17)33(29,30)26-14-3-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-8-19(31-2)9-7-18/h4-11,21H,3,12-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAFSWIZYSBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide |
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